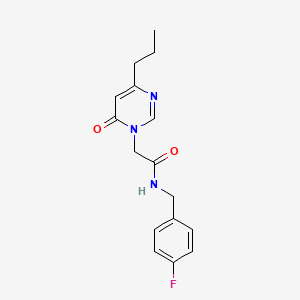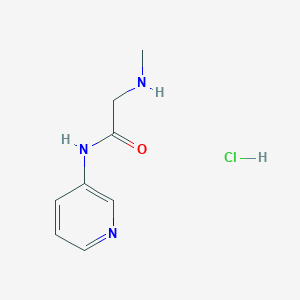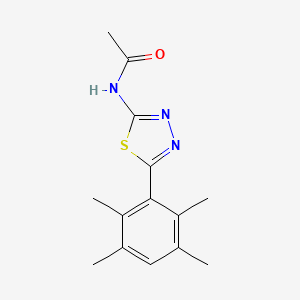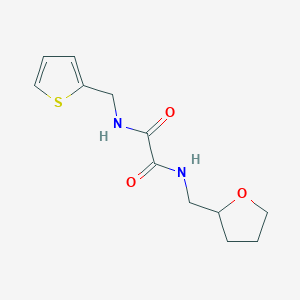
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide, commonly known as OTMTO, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTMTO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 297.4 g/mol.
科学的研究の応用
OTMTO has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, OTMTO has been shown to exhibit antitumor activity against various cancer cell lines. Moreover, OTMTO has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In biochemistry, OTMTO has been used as a ligand to study the interaction between proteins and small molecules. In materials science, OTMTO has been incorporated into polymer matrices to produce materials with enhanced mechanical and thermal properties.
作用機序
The mechanism of action of OTMTO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, OTMTO has been shown to induce apoptosis, which is programmed cell death. This effect is thought to be mediated by the activation of caspases, which are enzymes involved in the apoptotic pathway. In Alzheimer's disease, OTMTO inhibits the activity of acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
OTMTO has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that OTMTO inhibits the growth of cancer cells by inducing apoptosis. Moreover, OTMTO has been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In materials science, OTMTO has been incorporated into polymer matrices to produce materials with enhanced mechanical and thermal properties.
実験室実験の利点と制限
OTMTO has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using standard organic synthesis techniques. Moreover, it is soluble in organic solvents, which makes it easy to handle and manipulate in the laboratory. However, OTMTO has some limitations, including its low solubility in water, which can limit its use in biological assays.
将来の方向性
There are several future directions for the research and development of OTMTO. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of OTMTO and to optimize its antitumor activity. Moreover, OTMTO has potential applications in the treatment of Alzheimer's disease, and further studies are needed to determine its efficacy in animal models. In materials science, OTMTO can be incorporated into various polymer matrices to produce materials with enhanced mechanical and thermal properties. Additionally, OTMTO can be modified to produce derivatives with improved solubility and bioavailability. Overall, OTMTO is a promising compound with potential applications in various scientific fields.
合成法
The synthesis of OTMTO involves the condensation of oxalyl chloride with 2-aminothiophenol to produce N-(thiophen-2-ylmethyl)oxamide. This intermediate product is then reacted with 2-(chloromethyl)oxolane to yield OTMTO. The synthesis of OTMTO is a straightforward process that can be carried out in a laboratory setting using standard organic synthesis techniques.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALYTDSCMQQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2906701.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906702.png)
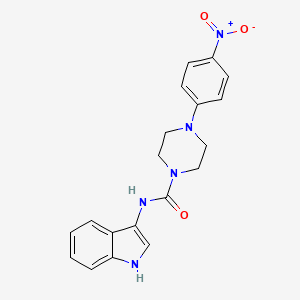
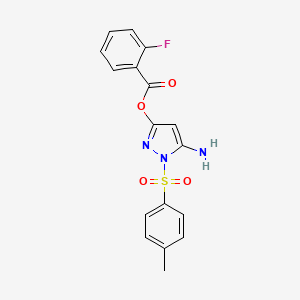
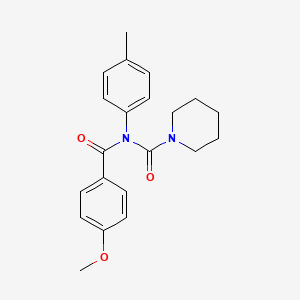
![3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one](/img/structure/B2906711.png)
![4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde](/img/structure/B2906712.png)
![3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906714.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)
